REACTION_CXSMILES
|
I([O-])(=O)(=O)=O.[Na+].[I:7]I.[F:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][C:18]([O:20][CH3:21])=[O:19])=[CH:12][CH:11]=1>S(=O)(=O)(O)O>[F:9][C:10]1[CH:11]=[CH:12][C:13]([CH2:16][CH2:17][C:18]([O:20][CH3:21])=[O:19])=[CH:14][C:15]=1[I:7] |f:0.1|
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Name
|
|
Quantity
|
0.971 g
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Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
3.43 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
86 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CCC(=O)OC
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Name
|
|
Quantity
|
28.5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
This was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
rise above 30° C
|
Type
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STIRRING
|
Details
|
This was stirred for 50 min. further
|
Duration
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50 min
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
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Type
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ADDITION
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Details
|
by pouring onto 100 mL of stirring ice water
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Type
|
EXTRACTION
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Details
|
This was extracted with ethyl acetate (2×100 mL)
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Type
|
WASH
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Details
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the combined organic layers were washed with water (100 mL) and brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
purified via column chromatography on a Biotage 40M column
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Type
|
WASH
|
Details
|
eluting with hexanes (1 CV)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |